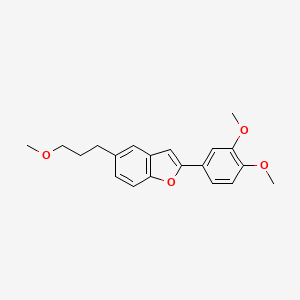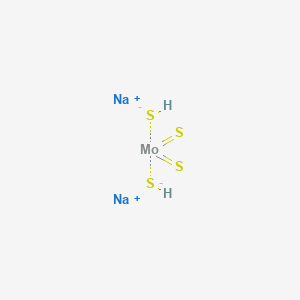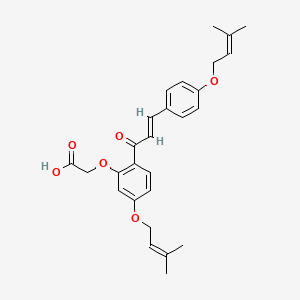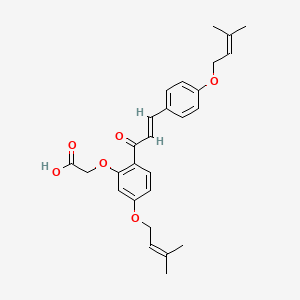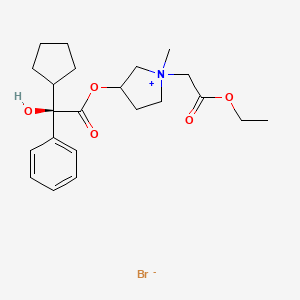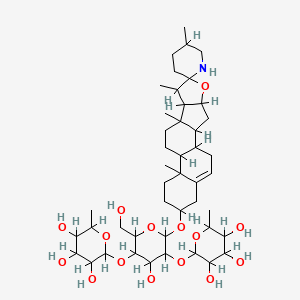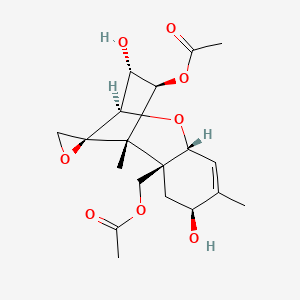
Spantide I
Descripción general
Descripción
Spantide I es un péptido sintético que actúa como antagonista selectivo para el receptor de neuroquinina-1. Es un análogo de la sustancia P, un neuropéptido involucrado en varios procesos fisiológicos, incluida la transmisión del dolor, la inflamación y las respuestas inmunitarias. This compound se ha utilizado ampliamente en la investigación científica para estudiar el papel de los receptores de neuroquinina-1 en diferentes sistemas biológicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Spantide I se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS), un método comúnmente empleado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:
Carga de resina: El primer aminoácido se une a la resina.
Desprotección: Se elimina el grupo protector del aminoácido.
Acoplamiento: Se agrega el siguiente aminoácido, con su grupo protector, y se acopla a la cadena en crecimiento.
Repetición: Se repiten los pasos 2 y 3 hasta que se obtiene la secuencia peptídica deseada.
Escisión: El péptido completo se escinde de la resina y se desprotege para obtener el producto final.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, los principios de la síntesis de péptidos a gran escala se aplican generalmente. Estos incluyen la optimización de las condiciones de reacción, el uso de sintetizadores de péptidos automatizados y el empleo de cromatografía líquida de alto rendimiento (HPLC) para la purificación .
Análisis De Reacciones Químicas
Tipos de reacciones
Spantide I principalmente experimenta reacciones de formación y escisión de enlaces peptídicos durante su síntesis. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones estándar.
Reactivos y condiciones comunes
Reactivos de acoplamiento: N,N’-Diisopropilcarbodiimida (DIC), O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluoro-fosfato (HBTU)
Reactivos de desprotección: Ácido trifluoroacético (TFA)
Reactivos de escisión: TFA, a menudo con captadores como agua, triisopropilsilano (TIS) y etanodiol (EDT)
Productos principales
El producto principal de la síntesis es this compound en sí, con la secuencia {D-Arg}-PKPQQ-{D-Trp}-F-{D-Trp}-LL-NH2 .
Aplicaciones Científicas De Investigación
Spantide I se ha utilizado ampliamente en la investigación científica debido a su capacidad para bloquear selectivamente los receptores de neuroquinina-1. Algunas de sus aplicaciones incluyen:
Inmunología: Reducción de las citoquinas tipo I y aumento de la interleucina-10 en córneas infectadas.
Neurociencia: Estudio de la modulación de las redes neuronales y los patrones motores en invertebrados.
Farmacología: Investigación del papel de los receptores de neuroquinina-1 en la transmisión del dolor y la inflamación.
Oftalmología: Reducción de la perforación corneal en modelos de queratitis bacteriana.
Mecanismo De Acción
Spantide I ejerce sus efectos uniéndose competitivamente a los receptores de neuroquinina-1, bloqueando así la interacción de la sustancia P con estos receptores. Esta inhibición conduce a una reducción en las vías de señalización aguas abajo asociadas con la inflamación y el dolor. El compuesto tiene una alta afinidad por los receptores de neuroquinina-1, con valores de Ki de 230 nM para la neuroquinina-1 y 8150 nM para los receptores de neuroquinina-2 .
Comparación Con Compuestos Similares
Spantide I se compara con otros antagonistas del receptor de neuroquinina-1, como:
Spantide II: Similar en estructura y función, pero con diferentes propiedades farmacocinéticas.
Aprepitant: Un antagonista no peptídico que se utiliza clínicamente para prevenir las náuseas y los vómitos inducidos por la quimioterapia.
L-733,060: Otro antagonista selectivo del receptor de neuroquinina-1 que se utiliza en investigación.
This compound es único debido a su naturaleza peptídica y secuencia específica, que permite una inhibición selectiva y potente de los receptores de neuroquinina-1 .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60+,61+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPCBHPQLCZCDV-CHPWDEGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H108N20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1497.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


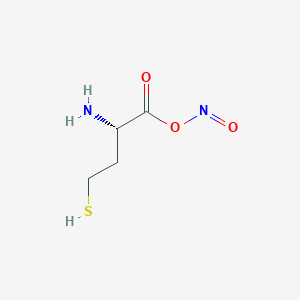
![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)
